molecular formula C25H41LiN7O17P3S B13825891 IB-CoA

IB-CoA

Cat. No.: B13825891
M. Wt: 843.6 g/mol
InChI Key: QLBQLMFNZPPFPM-KGXGSOJISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyryl coenzyme A lithium salt is a biochemical compound that functions as an acyl group carrier. It is a short-chain branched acyl-coenzyme A that plays a crucial role in various biochemical processes. The compound is used as a substrate to study the specificity and kinetics of isobutyryl-coenzyme A mutase, an enzyme involved in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of isobutyryl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is usually stored at low temperatures (around -20°C) to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various acyl-coenzyme A derivatives, which are essential intermediates in metabolic pathways .

Scientific Research Applications

Isobutyryl coenzyme A lithium salt has a wide range of scientific research applications:

Mechanism of Action

Isobutyryl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It participates in metabolic pathways by transferring acyl groups to specific enzymes, facilitating various biochemical reactions. The molecular targets include enzymes like isobutyryl-coenzyme A mutase, which catalyzes the conversion of isobutyryl coenzyme A to other metabolites .

Comparison with Similar Compounds

Isobutyryl coenzyme A lithium salt can be compared with other similar compounds such as:

  • Butyryl coenzyme A lithium salt
  • Isovaleryl coenzyme A lithium salt
  • Succinyl coenzyme A sodium salt
  • Methylmalonyl coenzyme A tetralithium salt hydrate
  • n-Propionyl coenzyme A lithium salt
  • Acetyl coenzyme A lithium salt

These compounds share similar functions as acyl group carriers but differ in their specific acyl groups and the metabolic pathways they are involved in. Isobutyryl coenzyme A lithium salt is unique due to its branched-chain structure, which provides distinct biochemical properties and applications .

Properties

Molecular Formula

C25H41LiN7O17P3S

Molecular Weight

843.6 g/mol

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(2-methylpropanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,17-,18-,19?,23-;/m1./s1

InChI Key

QLBQLMFNZPPFPM-KGXGSOJISA-M

Isomeric SMILES

[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Canonical SMILES

[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Origin of Product

United States

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